molecular formula C48H67N13O11 B12109558 2-[[2-[[1-[2-[[2-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

2-[[2-[[1-[2-[[2-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

Cat. No.: B12109558
M. Wt: 1002.1 g/mol
InChI Key: HBDDSFYGZBZVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-[[1-[2-[[2-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid is a complex organic compound with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursor molecules. The process may include:

    Peptide Bond Formation: The formation of peptide bonds between amino acids and other components.

    Protection and Deprotection Steps: To protect functional groups during intermediate steps and then deprotect them in the final stages.

    Coupling Reactions: Using reagents like carbodiimides for coupling amino acids and other components.

Industrial Production Methods

Industrial production methods for such complex compounds often involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation with high precision and efficiency. These methods ensure the high purity and yield required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: Reduction of imidazole rings or other reducible groups.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of amino groups, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study protein interactions, enzyme mechanisms, and cellular processes. Its peptide-like structure allows it to mimic natural peptides and proteins.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-[[1-[2-[[2-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[[2-[[1-[2-[[2-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H67N13O11/c1-27(2)20-37(47(71)72)60-43(67)34(22-30-14-8-5-9-15-30)58-45(69)38-17-11-19-61(38)46(70)36(23-31-25-52-26-54-31)59-44(68)35(24-39(62)63)57-40(64)28(3)55-42(66)33(16-10-18-53-48(50)51)56-41(65)32(49)21-29-12-6-4-7-13-29/h4-9,12-15,25-28,32-38H,10-11,16-24,49H2,1-3H3,(H,52,54)(H,55,66)(H,56,65)(H,57,64)(H,58,69)(H,59,68)(H,60,67)(H,62,63)(H,71,72)(H4,50,51,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDDSFYGZBZVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H67N13O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1002.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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